An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of tert-Butyl 4-Methoxy-2-methylphenylcarbamate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of tert-Butyl 4-Methoxy-2-methylphenylcarbamate
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-Butyl 4-Methoxy-2-methylphenylcarbamate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectral data, grounded in established principles of NMR spectroscopy and supported by data from analogous structures.
Introduction: Structural Elucidation via NMR
Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound such as tert-Butyl 4-Methoxy-2-methylphenylcarbamate, with its distinct aromatic and aliphatic regions, NMR provides precise information on the chemical environment of each proton and carbon atom. This guide will deconstruct the anticipated spectra, offering insights into chemical shifts, signal multiplicities, and coupling constants, thereby providing a robust framework for the characterization of this and related molecules.
The structure of tert-Butyl 4-Methoxy-2-methylphenylcarbamate, with the systematic numbering used in this guide, is presented below.
Caption: Molecular structure of tert-Butyl 4-Methoxy-2-methylphenylcarbamate.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of tert-Butyl 4-Methoxy-2-methylphenylcarbamate is anticipated to display a series of distinct signals corresponding to the various proton environments within the molecule. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) are detailed below. These predictions are based on established chemical shift ranges and data from analogous compounds.[1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| tert-Butyl (9H) | ~1.50 | Singlet (s) | N/A | 9H |
| Aromatic CH₃ (3H) | ~2.20 | Singlet (s) | N/A | 3H |
| Methoxy (3H) | ~3.78 | Singlet (s) | N/A | 3H |
| NH (1H) | ~6.40 | Broad Singlet (br s) | N/A | 1H |
| Aromatic H-5 (1H) | ~6.75 | Doublet of Doublets (dd) | J ≈ 8.5, 2.5 | 1H |
| Aromatic H-3 (1H) | ~6.80 | Doublet (d) | J ≈ 2.5 | 1H |
| Aromatic H-6 (1H) | ~7.10 | Doublet (d) | J ≈ 8.5 | 1H |
Rationale for ¹H NMR Assignments:
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tert-Butyl Protons (1.50 ppm): The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the carbon-carbon single bonds.[2] They are isolated from other protons, resulting in a characteristic sharp singlet with a high integration value.[2] This is consistent with the reported value of 1.50 ppm for the tert-butyl group in tert-butyl (4-methoxyphenyl)carbamate.[3]
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Aromatic Methyl Protons (2.20 ppm): The methyl group attached to the aromatic ring is expected to resonate as a singlet around 2.20 ppm. Its proximity to the electron-donating carbamate group may cause a slight upfield shift compared to toluene.
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Methoxy Protons (3.78 ppm): The three protons of the methoxy group will appear as a sharp singlet. Their chemical shift is highly characteristic and is predicted to be very close to the 3.77 ppm observed in tert-butyl (4-methoxyphenyl)carbamate.[3]
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NH Proton (6.40 ppm): The carbamate N-H proton typically appears as a broad singlet. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2] A value around 6.44 ppm was reported for the analogous tert-butyl (4-methoxyphenyl)carbamate.[3]
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Aromatic Protons (6.75-7.10 ppm): The three aromatic protons are in distinct chemical environments and will exhibit characteristic splitting patterns.
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H-6: This proton is ortho to the carbamate group and meta to the methoxy group. It is expected to be the most deshielded of the aromatic protons and will appear as a doublet due to coupling with H-5.
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H-5: This proton is ortho to the methoxy group and meta to both the carbamate and methyl groups. It will be split by both H-6 (ortho-coupling, J ≈ 8.5 Hz) and H-3 (meta-coupling, J ≈ 2.5 Hz), resulting in a doublet of doublets.
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H-3: This proton is ortho to the methyl group and meta to the carbamate and methoxy groups. It will appear as a doublet due to meta-coupling with H-5.
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Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule. The predicted chemical shifts are based on additivity rules and data from similar structures.[4][5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| tert-Butyl CH₃ | ~28.3 |
| Aromatic CH₃ | ~18.0 |
| Methoxy CH₃ | ~55.5 |
| tert-Butyl C (quaternary) | ~80.5 |
| Aromatic C-3 | ~114.0 |
| Aromatic C-5 | ~118.0 |
| Aromatic C-6 | ~121.0 |
| Aromatic C-2 | ~130.0 |
| Aromatic C-1 | ~132.0 |
| Aromatic C-4 | ~156.0 |
| Carbonyl C=O | ~153.0 |
Rationale for ¹³C NMR Assignments:
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Aliphatic Carbons (28.3 - 80.5 ppm):
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The methyl carbons of the tert-butyl group are expected around 28.3 ppm, a typical value for this functional group in carbamates.[3]
-
The aromatic methyl carbon is anticipated to be the most upfield signal at around 18.0 ppm.
-
The methoxy carbon will resonate at approximately 55.5 ppm, consistent with related anisole derivatives.[3]
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The quaternary carbon of the tert-butyl group is found further downfield, around 80.5 ppm.[3]
-
-
Aromatic Carbons (114.0 - 156.0 ppm): The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The electron-donating methoxy and carbamate groups will cause shielding (upfield shifts), particularly at the ortho and para positions.[6]
-
C-4 , attached to the strongly electron-donating methoxy group, will be the most downfield of the aromatic carbons at about 156.0 ppm.
-
C-1 and C-2 , the carbons bearing the carbamate and methyl groups, respectively, will be found in the 130-132 ppm region.
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C-3, C-5, and C-6 , the protonated aromatic carbons, will be more shielded, appearing in the 114-121 ppm range.
-
-
Carbonyl Carbon (153.0 ppm): The carbamate carbonyl carbon typically resonates in the range of 150-155 ppm.[7] The value is predicted to be similar to the 153.20 ppm observed for tert-butyl (4-methoxyphenyl)carbamate.[3]
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for tert-Butyl 4-Methoxy-2-methylphenylcarbamate.
Caption: Workflow for NMR data acquisition.
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Sample Preparation:
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Accurately weigh 10-20 mg of purified tert-Butyl 4-Methoxy-2-methylphenylcarbamate.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.
-
If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) to serve as a reference at 0.00 ppm.[2]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
Acquire the spectrum using a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
The relaxation delay should be set to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Set up a proton-decoupled experiment to obtain a spectrum with singlets for all carbon signals.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
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Conclusion
This guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of tert-Butyl 4-Methoxy-2-methylphenylcarbamate. By understanding the expected chemical shifts, multiplicities, and the rationale behind them, researchers can confidently use NMR spectroscopy to verify the structure and purity of this compound. The provided experimental protocol offers a standardized approach to obtaining high-quality spectral data, ensuring reliable and reproducible results in a research and development setting.
References
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Yamagami, C., Takao, N., Nishioka, T., Fujita, T., & Takeuchi, Y. (n.d.). 13c N.M.R. Spectra of ortho-Substituied Phenyl N, N-Dimethyl- and N-Methyl-carbamates. ConnectSci. Available at: [Link]
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SpectraBase. (n.d.). Tert-butyl 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfonyl}-phenylcarbamate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for Palladacycles Derived from Arylphosphinamides for Mild Suzuki-Miyaura Cross-Couplings. Available at: [Link]
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Roberts, G. C. K. (1976). Evidence from 13C NMR for protonation of carbamyl-P and N-(phosphonacetyl)-L-aspartate in the active site of aspartate transcarbamylase. PubMed. Available at: [Link]
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Pergamon. (2002). Solid-phase syntheses of N-substituted carbamates. Reaction monitoring by gel-phase 13C NMR using a 13C enriched BAL-linker. Tetrahedron Letters, 43(24), 4491-4494. Available at: [Link]
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Rizo, J. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PMC. Available at: [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]
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Reich, H. J. (2020, February 14). NMR Spectroscopy :: 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons. University of Wisconsin. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
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Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Available at: [Link]
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ResearchGate. (n.d.). Chemical shifts and coupling constants in 1 H NMR-spectra of compound 6a. Available at: [Link]
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Reich, H. J. (n.d.). hil8_sln.html. University of Wisconsin. Available at: [Link]
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Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]
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SpectraBase. (n.d.). (S)-Tert-butyl-2-((4-methoxyphenyl)amino)-2-phenylacetate - Optional[13C NMR]. Available at: [Link]
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UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]
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